![molecular formula C12H10N4O2S2 B4504871 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B4504871.png)
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Overview
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the condensation of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, halogenated derivatives, and nitro compounds.
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl chloride
- Benzothiazole derivatives
Uniqueness
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide stands out due to its unique combination of a thiadiazole ring and a benzothiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects.
- Molecular Formula : C₁₂H₁₀N₄O₂S₂
- Molecular Weight : 306.4 g/mol
- CAS Number : 1219580-19-4
The compound features a thiadiazole ring and a benzothiazole moiety, which are known for their diverse biological activities. These structural elements contribute to the compound's potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between thiadiazole derivatives and benzothiazole compounds. The specific synthetic pathways have not been extensively documented in the literature but follow established protocols for similar heterocyclic compounds.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar antimicrobial effects due to its structural characteristics.
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. For example:
- Case Study : A study on thiazolidinones demonstrated significant cytotoxicity against glioblastoma multiforme cells, suggesting that structural analogs like this compound could also exhibit potent anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and inflammation pathways. The presence of the thiadiazole and benzothiazole rings suggests potential interactions with DNA or protein targets that regulate cell proliferation and survival.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-14-15-12(19-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)20-16/h2-5H,6H2,1H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFGJQIAAJMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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